molecular formula C10H13ClN2O B1335012 N-BUTYL-2-CHLORONICOTINAMIDE CAS No. 56149-32-7

N-BUTYL-2-CHLORONICOTINAMIDE

Cat. No.: B1335012
CAS No.: 56149-32-7
M. Wt: 212.67 g/mol
InChI Key: LBORWQKGAKVTME-UHFFFAOYSA-N
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Description

N-BUTYL-2-CHLORONICOTINAMIDE is a chemical compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring, a carboxamide group, a butyl chain, and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-BUTYL-2-CHLORONICOTINAMIDE is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Preparation Methods

The synthesis of N-BUTYL-2-CHLORONICOTINAMIDE involves several steps. One common method is the reaction of 3-pyridinecarboxylic acid with butylamine in the presence of a chlorinating agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

N-BUTYL-2-CHLORONICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Comparison with Similar Compounds

N-BUTYL-2-CHLORONICOTINAMIDE can be compared with other pyridinecarboxamides such as:

    3-Pyridinecarboxamide: Lacks the butyl and chlorine substituents, resulting in different chemical properties and reactivity.

    N-butyl-3-pyridinecarboxamide: Similar but without the chlorine atom, affecting its reactivity in substitution reactions.

    2-Chloro-3-pyridinecarboxamide: The chlorine atom is positioned differently, leading to variations in its chemical behavior.

This compound’s unique combination of functional groups makes it a valuable tool in scientific research, offering distinct advantages over similar compounds.

Properties

IUPAC Name

N-butyl-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBORWQKGAKVTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204684
Record name 3-Pyridinecarboxamide, N-butyl-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-32-7
Record name 3-Pyridinecarboxamide, N-butyl-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, N-butyl-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20204684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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